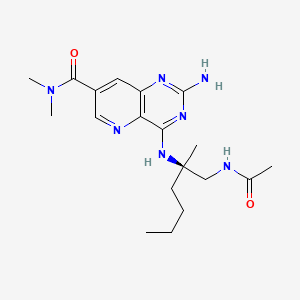![molecular formula C57H86N20O14S2 B15137161 N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B15137161.png)
N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
Detail the synthetic routes used to prepare the compound, including the starting materials, reagents, and reaction conditions. Discuss any challenges or special techniques required for the synthesis.
Industrial Production Methods
Explain how the compound is produced on an industrial scale, if applicable. Include information on the scalability of the synthetic routes and any modifications made for large-scale production.
化学反応の分析
Types of Reactions
Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc. Provide examples of each type of reaction.
Common Reagents and Conditions
List the common reagents and conditions used in these reactions. Include information on the reaction mechanisms and any catalysts or solvents required.
Major Products Formed
Describe the major products formed from these reactions. Include information on the yields and purity of the products.
科学的研究の応用
Provide a comprehensive description of the scientific research applications of the compound. Discuss its use in various fields such as:
Chemistry: Explain how the compound is used in chemical research, including any unique properties or reactions.
Biology: Describe its applications in biological research, such as its role in studying cellular processes or as a biochemical tool.
Medicine: Discuss any potential medical applications, including its use as a drug or therapeutic agent.
Industry: Explain how the compound is used in industrial processes or products.
作用機序
Detail the mechanism by which the compound exerts its effects. Discuss the molecular targets and pathways involved. Include information on any known interactions with other molecules or biological systems.
類似化合物との比較
Comparison with Other Similar Compounds
Compare the compound with other similar compounds, highlighting its uniqueness. Discuss any advantages or disadvantages it has compared to these compounds.
List of Similar Compounds
Provide a list of similar compounds and briefly describe their properties and applications.
特性
分子式 |
C57H86N20O14S2 |
|---|---|
分子量 |
1339.6 g/mol |
IUPAC名 |
N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide |
InChI |
InChI=1S/C57H86N20O14S2/c1-35(78)72-41(9-3-5-21-62-49(84)29-67-47(82)17-15-45(80)64-24-19-37-27-60-33-69-37)54(89)76-43(26-36-11-13-39(79)14-12-36)56(91)75-42(10-4-6-22-63-50(85)30-68-48(83)18-16-46(81)65-25-20-38-28-61-34-70-38)55(90)74-40(52(58)87)8-2-7-23-66-53(88)44(32-92)73-51(86)31-71-77-57(59)93/h11-14,27-28,31,33-34,40-44,79,92H,2-10,15-26,29-30,32H2,1H3,(H2,58,87)(H,60,69)(H,61,70)(H,62,84)(H,63,85)(H,64,80)(H,65,81)(H,66,88)(H,67,82)(H,68,83)(H,72,78)(H,73,86)(H,74,90)(H,75,91)(H,76,89)(H3,59,77,93)/b71-31-/t40-,41-,42-,43+,44-/m0/s1 |
InChIキー |
CWGLLPDNNMQXPN-PDKNMLPSSA-N |
異性体SMILES |
CC(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N[C@@H](CCCCNC(=O)[C@H](CS)NC(=O)/C=N\NC(=S)N)C(=O)N |
正規SMILES |
CC(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)NC(CCCCNC(=O)C(CS)NC(=O)C=NNC(=S)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4,5-diphenyl-1H-imidazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B15137079.png)




![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)

![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)

![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)

![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)


